molecular formula C2H4O2 B073551 2,2,2-Trideuterioacetic acid CAS No. 1112-02-3

2,2,2-Trideuterioacetic acid

Cat. No.: B073551
CAS No.: 1112-02-3
M. Wt: 63.07 g/mol
InChI Key: QTBSBXVTEAMEQO-FIBGUPNXSA-N
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Description

2,2,2-Trideuterioacetic acid, also known as acetic acid-2,2,2-d3, is a deuterated analog of acetic acid. It is characterized by the replacement of the three hydrogen atoms in the methyl group with deuterium atoms. This isotopologue of acetic acid is widely used in various fields of research due to its unique properties .

Biochemical Analysis

Biochemical Properties

Acetic acid-2,2,2-d3 plays a significant role in biochemical reactions. It is involved in the formation of acetyl-CoA, a crucial molecule in metabolism that participates in many biochemical reactions . Acetyl-CoA is a central metabolic intermediate that links glycolysis and beta-oxidation to the tricarboxylic acid cycle and participates in protein acetylation .

Cellular Effects

Acetic acid-2,2,2-d3 has a toxic effect on most microorganisms at concentrations as low as 0.5 wt% . This toxic effect results mostly from acetic acid dissociation inside microbial cells, causing a decrease of intracellular pH and metabolic disturbance by the anion, among other deleterious effects .

Molecular Mechanism

The molecular mechanism of Acetic acid-2,2,2-d3 involves its conversion to acetyl-CoA, a key molecule in many biochemical reactions . This conversion is facilitated by acyl-CoA short-chain synthetases . Acetyl-CoA then participates in various metabolic pathways, influencing cellular processes at the molecular level .

Temporal Effects in Laboratory Settings

It is known that the presence of acetic acid can suppress the formation of nitrate to different extents in laboratory settings .

Metabolic Pathways

Acetic acid-2,2,2-d3 is involved in the formation of acetyl-CoA, a central molecule in many metabolic pathways . Acetyl-CoA plays a pivotal role in the tricarboxylic acid cycle, fatty acid synthesis, and protein acetylation .

Subcellular Localization

The subcellular localization of Acetic acid-2,2,2-d3 is not well-defined. Its product, acetyl-CoA, is found in multiple cellular compartments, including the cytoplasm, mitochondria, and nucleus, where it participates in various metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2,2-Trideuterioacetic acid can be synthesized through several methods. One common approach involves the reaction of deuterated methanol (CD3OD) with carbon monoxide (CO) in the presence of a catalyst such as rhodium or iridium complexes. The reaction typically occurs under high pressure and elevated temperatures to facilitate the formation of the deuterated acetic acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts ensures high yield and purity of the final product. The process involves stringent control of reaction conditions to maintain the isotopic purity of the deuterated compound .

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trideuterioacetic acid undergoes various chemical reactions similar to its non-deuterated counterpart. These include:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,2,2-Trideuterioacetic acid has extensive applications in scientific research:

Comparison with Similar Compounds

    Acetic acid-d4: Another deuterated form of acetic acid with four deuterium atoms.

    Propionic-d5 acid: A deuterated analog of propionic acid.

    Ethanol-2,2,2-d3: A deuterated form of ethanol.

Uniqueness: 2,2,2-Trideuterioacetic acid is unique due to its specific isotopic substitution pattern, which makes it particularly useful in NMR spectroscopy and metabolic studies. Its properties are distinct from other deuterated compounds, providing specific advantages in various research applications .

Properties

IUPAC Name

2,2,2-trideuterioacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTBSBXVTEAMEQO-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50149534
Record name Acetic acid-C,C,C-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50149534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

63.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1112-02-3, 79562-15-5
Record name Acetic acid-C,C,C-d3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001112023
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid-C,C,C-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50149534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACETIC ACID-2-13C, 2,2,2-d3, * ATOM % 13C,* ATOM % D
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Record name Acetic acid-2,2,2-d3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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